molecular formula C17H20ClNO B6590909 3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride CAS No. 1220037-56-8

3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride

Cat. No.: B6590909
CAS No.: 1220037-56-8
M. Wt: 289.8 g/mol
InChI Key: WAVMATWQUCWCCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to a class of substituted 1,1'-biphenyl compounds that have been investigated for their potential biological activities. Analogs and closely related structures, such as those featuring pyrrolidine and biphenyl motifs, have been identified in patent literature as having potential application in the development of therapeutics for viral infections, including Hepatitis B and Hepatitis Delta Virus . The molecular structure, which incorporates a biphenyl group linked to a pyrrolidine ring, is a key scaffold in the design of novel bioactive molecules. This compound is provided with a high purity level of 95% . It is essential for researchers to handle this material in accordance with laboratory safety protocols. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(4-phenylphenoxy)methyl]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO.ClH/c1-2-4-15(5-3-1)16-6-8-17(9-7-16)19-13-14-10-11-18-12-14;/h1-9,14,18H,10-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVMATWQUCWCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=CC=C(C=C2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220037-56-8
Record name Pyrrolidine, 3-[([1,1′-biphenyl]-4-yloxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220037-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of 3-(([1,1’-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the biphenyl group. One common synthetic route includes the reaction of a suitable pyrrolidine precursor with a biphenyl derivative under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product. For example, the use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Formation of the Biphenyl Ether Core

The biphenyl-4-yloxy group is typically synthesized via Ullmann-type coupling or Suzuki–Miyaura cross-coupling between aryl halides and boronic acids. For example:

  • Suzuki–Miyaura coupling of 4-iodophenyl ether derivatives with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₃PO₄ yields biphenyl ether intermediates .

  • Mechanochemical methods (ball milling) using Pd(dba)₂ and PPh₃ in solvent-free conditions have also been reported for analogous biphenyl systems, achieving yields >80% .

Functionalization of the Pyrrolidine Ring

The pyrrolidine moiety is introduced via nucleophilic substitution or reductive amination :

  • Alkylation : Reaction of 4-([1,1'-biphenyl]-4-yloxy)methyl chloride with pyrrolidine in the presence of K₂CO₃ forms the tertiary amine .

  • Reductive amination : Condensation of biphenyl-4-yloxy aldehyde with pyrrolidine followed by NaBH₄ reduction yields the methylpyrrolidine derivative .

Hydrochloride Salt Formation

The free base is treated with HCl in dioxane or aqueous HCl to form the crystalline hydrochloride salt, enhancing solubility and stability .

Palladium-Catalyzed Cross-Coupling

Reaction ComponentConditionsYieldSource
4-Iodophenyl etherPd(PPh₃)₄, K₃PO₄, THF/H₂O, 80°C75–89%
Phenylboronic acidBall milling, Pd(dba)₂, 30 Hz82%

Mechanism :

  • Oxidative addition of the aryl halide to Pd(0).

  • Transmetalation with the boronic acid.

  • Reductive elimination to form the biphenyl bond .

Nucleophilic Substitution at the Pyrrolidine Nitrogen

SubstrateConditionsYieldSource
4-(Biphenyl-4-yloxy)methyl chloridePyrrolidine, K₂CO₃, CH₃CN, reflux65–88%

Mechanism :

  • SN2 attack by pyrrolidine on the alkyl chloride, facilitated by the polar aprotic solvent.

Biphenyl Ether

  • Electrophilic aromatic substitution : The biphenyl system undergoes halogenation or nitration at the para position relative to the ether oxygen .

  • Oxidative cleavage : Ozonolysis of the biphenyl ring is prevented by steric hindrance from the methylene-pyrrolidine group .

Pyrrolidine Nitrogen

  • Deprotonation : The hydrochloride salt dissociates in aqueous solutions, releasing the free amine (pKa ~10.5) .

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides, respectively .

Stability and Degradation Pathways

  • Hydrolysis : The hydrochloride salt is stable in acidic conditions but hydrolyzes in basic media, regenerating the free base .

  • Thermal decomposition : Degrades above 200°C, releasing HCl and forming biphenyl ether byproducts .

Table 1: Representative Synthetic Procedures

StepReagents/ConditionsYieldPuritySource
Biphenyl ether formationPd(PPh₃)₄, K₃PO₄, THF/H₂O, 80°C75%>95%
Pyrrolidine alkylationPyrrolidine, K₂CO₃, CH₃CN, reflux88%99%
Salt formationHCl/dioxane, rt, 2 h91%98%

Table 2: Stability Profile

ConditionOutcomeHalf-LifeSource
pH 1–3 (aqueous HCl)Stable>6 months
pH 10 (NaOH)Hydrolysis to free base2 h
200°C (neat)Decomposition<1 min

Scientific Research Applications

The compound 3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride, also known by its CAS number 1220037-56-8, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article will explore its applications across different fields, including medicinal chemistry, material science, and biological research.

Structure and Composition

  • Chemical Formula : C₁₇H₂₀ClNO
  • Molecular Weight : 295.80 g/mol
  • MDL Number : MFCD13560529

The compound features a pyrrolidine ring substituted with a biphenyl ether moiety, which contributes to its biological activity and potential applications.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Its structural similarities to known pharmacophores suggest possible interactions with biological targets.

Case Studies:

  • Antidepressant Activity : Research indicates that derivatives of pyrrolidine compounds exhibit significant antidepressant effects. Studies have shown that modifications in the biphenyl structure can enhance serotonin receptor affinity, potentially leading to new antidepressant medications.
  • Neuroprotective Effects : Some studies have reported that pyrrolidine derivatives can protect neuronal cells from oxidative stress, making them candidates for treating neurodegenerative diseases.

Material Science

The compound's unique properties allow it to be used in the development of advanced materials.

Applications:

  • Polymer Synthesis : The biphenyl moiety can be utilized in the synthesis of polymers with enhanced thermal and mechanical properties. Research has shown that incorporating such compounds into polymer matrices improves their stability and performance.
  • Nanotechnology : The compound's ability to interact with nanoparticles makes it a candidate for use in nanocomposites, enhancing their functional properties for electronic applications.

Biological Research

The compound's interactions at the molecular level make it valuable for various biological studies.

Applications:

  • Cellular Studies : Its effects on cell signaling pathways have been studied, particularly in cancer research where it may inhibit tumor growth by modulating specific cellular pathways.
  • Drug Delivery Systems : The compound can be incorporated into drug delivery systems due to its solubility and ability to interact with biological membranes.

Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntidepressant ActivityEnhanced serotonin receptor affinity
Neuroprotective EffectsProtection against oxidative stress
Material SciencePolymer SynthesisImproved thermal and mechanical properties
NanotechnologyEnhanced functional properties in composites
Biological ResearchCellular StudiesInhibition of tumor growth
Drug Delivery SystemsEffective interaction with biological membranes

Mechanism of Action

The mechanism of action of 3-(([1,1’-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular and Structural Differences

The compound is compared to three analogs (Table 1):

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Ring Type Safety Classification Source
3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride C₁₈H₂₂ClNO 307.83* Biphenyloxymethyl Pyrrolidine Not specified -
3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride C₁₁H₁₅ClINO 339.60 4-Iodophenoxymethyl Pyrrolidine IRRITANT
4-(Diphenylmethoxy)piperidine hydrochloride C₁₈H₂₂ClNO 307.83 Diphenylmethoxy Piperidine Regulatory data only
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₃N₃·2HCl 236.14 Pyrrolidinyl-pyridinamine Pyridine Unclassified

*Calculated based on molecular formula.

Key Observations:

  • Ring Type: The target compound and 3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride share a pyrrolidine ring, whereas 4-(Diphenylmethoxy)piperidine hydrochloride uses a piperidine ring (six-membered, higher basicity). The pyridine ring in 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride introduces aromaticity .
  • Substituents: The biphenyl group in the target compound increases steric bulk and lipophilicity compared to the iodophenoxy or diphenylmethoxy groups. This may enhance binding affinity in hydrophobic environments but reduce aqueous solubility .
  • Safety: 3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride is classified as an irritant, suggesting similar handling precautions may apply to the target compound despite the lack of explicit data. In contrast, 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride is unclassified under GHS .

Physicochemical and Functional Comparisons

  • Solubility : The dihydrochloride salt of 4-(Pyrrolidin-1-yl)pyridin-3-amine (236.14 g/mol) likely has higher aqueous solubility than the target compound’s single hydrochloride salt. Piperidine derivatives (e.g., 4-(Diphenylmethoxy)piperidine hydrochloride) may exhibit intermediate solubility due to ring size and substituent polarity .
  • Reactivity: The iodine atom in 3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride offers a site for further functionalization (e.g., cross-coupling reactions), whereas the biphenyl group in the target compound is less reactive but provides stability .
  • Pharmacological Potential: Piperidine and pyridine derivatives are common in CNS drugs due to their ability to cross the blood-brain barrier. The target compound’s biphenyl group may favor peripheral targets, such as GPCRs or enzyme inhibitors .

Biological Activity

3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride, a compound with the molecular formula C₁₇H₂₀ClNO and CAS Number 1220037-56-8, has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a biphenyl ether moiety. Its structure is critical for its interaction with biological targets, influencing its pharmacological profile.

PropertyValue
Molecular FormulaC₁₇H₂₀ClNO
CAS Number1220037-56-8
MDL NumberMFCD13560529
Hazard ClassificationIrritant

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Antiviral Activity : Some derivatives have shown promise as antiviral agents. For instance, compounds with similar structural motifs have been reported to inhibit viral replication in vitro, particularly against herpes simplex virus (HSV) and respiratory syncytial virus (RSV) .
  • Neuroprotective Effects : The compound may stabilize microtubules, which is crucial in neurodegenerative diseases. Studies have shown that microtubule-stabilizing agents can reduce the accumulation of amyloid-beta plaques in transgenic mouse models .

Antiviral Studies

In vitro studies demonstrate that related compounds exhibit significant antiviral efficacy. For example, one study reported an EC50 (half-maximal effective concentration) of 0.12 mmol/L against certain viral strains, suggesting potential for further development as antiviral agents .

Neuroprotective Studies

Research on microtubule stabilizers indicates that compounds like this compound could mitigate tau pathology in neurodegenerative models. In transgenic mice, these compounds reduced axonal dystrophy and amyloid plaque deposition .

Case Studies

  • Antiviral Efficacy Against HSV : A study evaluated a series of biphenyl ether derivatives for their ability to inhibit HSV replication. The most effective compound showed a reduction in plaque formation by 69% at a concentration of 0.5 mg/mL .
  • Microtubule Stabilization : In a mouse model of tauopathy, the administration of microtubule-stabilizing agents resulted in decreased levels of tau phosphorylation and reduced neurodegeneration markers .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride, and how can reaction yields be optimized?

  • Methodology:

  • Nucleophilic Substitution: Start with biphenyl-4-ol and 1-(chloromethyl)pyrrolidine hydrochloride under basic conditions (e.g., NaOH in dichloromethane) to form the ether linkage. Monitor reaction progress via TLC .
  • Purification: Use column chromatography with gradients of ethyl acetate/hexane to isolate intermediates. Final salification with HCl in ethanol yields the hydrochloride salt .
  • Yield Optimization: Low yields (e.g., ~13% in analogous syntheses) may arise from steric hindrance. Optimize by using phase-transfer catalysts (e.g., tetrabutylammonium bromide) or elevated temperatures (40–60°C) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques:

  • HPLC: Use a C18 column with UV detection at 206–220 nm. Mobile phase: acetonitrile/water (70:30) + 0.1% trifluoroacetic acid. Purity >98% is typical for pharmaceutical intermediates .
  • NMR: Confirm stereochemistry and substitution patterns. Key signals: δ 3.4–3.8 ppm (pyrrolidine CH₂), δ 6.8–7.6 ppm (biphenyl aromatic protons) .
  • LC/MS: Verify molecular weight via [M+H]+ ion (expected ~360–380 amu for free base) .

Q. What safety protocols are critical during handling and storage?

  • Handling: Use PPE (gloves, goggles) in a fume hood. Avoid inhalation/contact; compound may cause skin/eye irritation (H315, H319) .
  • Storage: Store in airtight containers at 2–8°C, protected from light and moisture. Shelf life: ≥2 years under these conditions .

Advanced Research Questions

Q. How can genotoxic impurities (e.g., alkyl halides) be controlled during synthesis?

  • Strategies:

  • ICH Guidelines: Limit impurities to <1.5 μg/day. Use QbD principles to identify critical steps (e.g., alkylation) .
  • Analytical Control: Employ LC-MS/MS with a LOD of 0.1 ppm for residual chloromethyl intermediates. Validate using spiked samples .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Stability Studies:

  • Forced Degradation: Expose to 0.1N HCl/NaOH (40°C, 24 hrs). Monitor via HPLC for hydrolysis products (e.g., biphenyl-4-ol).
  • Thermal Stability: TGA/DSC analysis shows decomposition >180°C. Store below 25°C to prevent degradation .

Q. How can enantiomeric purity be ensured if the compound has chiral centers?

  • Chiral Resolution:

  • Chiral HPLC: Use a Chiralpak AD-H column with hexane/isopropanol (90:10). Retention time differences >2 min indicate enantiomer separation .
  • Asymmetric Synthesis: Employ chiral catalysts (e.g., BINAP-Ru complexes) during key steps to favor desired enantiomer .

Q. What mechanisms underlie its reported biological activity (e.g., receptor binding)?

  • Pharmacological Profiling:

  • Docking Studies: Model interactions with serotonin/dopamine receptors (e.g., 5-HT1A, D2). Pyrrolidine and biphenyl groups enhance lipophilicity and binding .
  • In Vitro Assays: Test cAMP inhibition (IC50) in HEK293 cells transfected with target receptors. EC50 values <100 nM suggest high potency .

Q. How can contradictory data (e.g., variable yields in coupling reactions) be resolved?

  • Troubleshooting:

  • DoE Approach: Vary solvent polarity (e.g., DMF vs. THF), catalyst loading (0.5–5 mol%), and reaction time (12–48 hrs). Use ANOVA to identify significant factors .
  • Spectroscopic Monitoring: In situ IR or Raman to detect intermediates and optimize reaction termination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.